molecular structure and weight of 6-bromo-benzoxazole derivatives
molecular structure and weight of 6-bromo-benzoxazole derivatives
Topic: Molecular Structure and Weight of 6-Bromo-Benzoxazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Structural Integrity, Synthetic Pathways, and Pharmacological Potential[1]
Executive Summary
The 6-bromo-benzoxazole scaffold represents a privileged pharmacophore in modern medicinal chemistry. Distinguished by the fusion of a benzene and oxazole ring, this heterocyclic system offers a unique balance of aromaticity, basicity, and lipophilicity. The specific introduction of a bromine atom at the C6 position is not merely structural decoration; it serves as a critical handle for further functionalization (via palladium-catalyzed cross-couplings) and modulates the electronic density of the ring system, often enhancing metabolic stability and receptor binding affinity through halogen bonding.
This guide provides a rigorous analysis of the molecular architecture, physicochemical properties, and synthetic methodologies for 6-bromo-benzoxazole derivatives, serving as a reference for their application in oncology and antimicrobial research.
Structural Fundamentals & Numbering
The benzoxazole core consists of a benzene ring fused to an oxazole ring at the [4,5] positions of the oxazole.[1][2] Correct numbering is vital for IUPAC compliance and precise structure-activity relationship (SAR) discussions.
Numbering Scheme
In the 6-bromo-benzoxazole system, the oxygen atom is assigned position 1, and the nitrogen atom is position 3. Consequently, the bromine substituent is located on the benzenoid ring at position 6, para to the nitrogen atom. This positioning creates a specific electronic push-pull vector across the molecule.
Figure 1: Numbering scheme of the 6-bromo-benzoxazole core. The bromine atom at C6 exerts electronic influence over the N3 nitrogen.
Electronic & Steric Implications
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Electronic Effect: The bromine atom is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M). At the 6-position, the -I effect predominates, slightly reducing the basicity of the N3 nitrogen compared to the unsubstituted parent. This modulates hydrogen bond acceptor capability.
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Halogen Bonding: The C-Br bond creates a "sigma-hole"—a region of positive electrostatic potential on the extension of the bond axis. This allows the 6-bromo derivative to engage in halogen bonding with carbonyl backbone oxygens or other nucleophilic residues in protein active sites, a feature often exploited in kinase inhibitor design.
Physicochemical Profile & Molecular Weight[3]
Accurate molecular weight (MW) determination is critical for stoichiometry and mass spectrometry (MS) validation. The presence of Bromine introduces a distinct isotopic signature.
Isotopic Abundance
Bromine exists as two stable isotopes:
Molecular Weight Table of Key Derivatives
| Derivative Name | Molecular Formula | Monoisotopic Mass ( | Average MW | LogP (Calc) |
| 6-Bromobenzoxazole | C | 196.948 | 198.02 | 2.45 |
| 2-Amino-6-bromobenzoxazole | C | 211.959 | 213.03 | 1.82 |
| 6-Bromo-2-phenylbenzoxazole | C | 272.979 | 274.11 | 4.12 |
| 6-Bromo-2-methylbenzoxazole | C | 210.963 | 212.04 | 2.80 |
Note: LogP values are calculated estimates (via ChemDraw/CLogP) and indicate that these compounds are lipophilic, suggesting good membrane permeability (Lipinski compliant).
Synthetic Pathways[4][5][6]
The synthesis of 6-bromo-benzoxazole derivatives must be robust to prevent debromination or regio-isomer formation. The most reliable route utilizes 2-amino-5-bromophenol as the starting scaffold.
Primary Route: Condensation Cyclization
This protocol ensures the bromine ends up at the 6-position (since the starting phenol oxygen becomes O1 and the amine nitrogen becomes N3).
Reagents:
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Substrate: 2-Amino-5-bromophenol.
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Electrophile: Carboxylic acid (R-COOH), Aldehyde (R-CHO), or Orthoester.
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Catalyst/Solvent: Polyphosphoric acid (PPA) or p-TsOH in Xylene/Toluene.
Figure 2: Synthetic workflow for 6-bromo-benzoxazole derivatives via cyclodehydration.
Protocol: Synthesis of 6-Bromo-2-phenylbenzoxazole
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Mix: Combine 2-amino-5-bromophenol (1.0 eq) and benzoic acid (1.0 eq) in Polyphosphoric Acid (PPA).
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Heat: Stir at 140–150°C for 4–6 hours. Monitoring via TLC is essential (Mobile phase: Hexane/EtOAc 8:2).
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Quench: Pour the hot reaction mixture into crushed ice/water with vigorous stirring.
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Neutralize: Adjust pH to ~8 using 10% NaHCO
solution. -
Isolate: Filter the precipitate, wash with water, and recrystallize from ethanol.
Characterization & Validation
Trustworthiness in chemical reporting requires multi-modal validation.
Proton NMR ( H-NMR)
In DMSO-d
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H7 (d, ~7.9 ppm): Doublet, coupling with H5 (meta-coupling, J ~ 2 Hz). This proton is deshielded by the adjacent Nitrogen and Bromine.
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H4 (d, ~7.6 ppm): Doublet, ortho-coupled to H5.
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H5 (dd, ~7.4 ppm): Doublet of doublets, coupling with H4 (ortho) and H7 (meta).
Mass Spectrometry (MS)
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Ionization: ESI+ or EI.
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Signature: Look for the 1:1 doublet at [M]+ and [M+2]+.
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Example: For 6-bromo-2-methylbenzoxazole, peaks at m/z 211 and 213 confirm the presence of one bromine atom. Absence of the M+2 peak indicates debromination (impurity).
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Structure-Activity Relationship (SAR) & Applications
The 6-bromo group is a versatile "warhead" in drug design.[3]
Biological Implications[8]
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Anticancer: 6-bromo derivatives (e.g., 6-bromo-2-(2-pyridyl)benzoxazole ) have shown cytotoxicity against breast cancer lines (MCF-7). The bromine atom increases lipophilicity, aiding cell penetration, while the benzoxazole core intercalates with DNA or inhibits Topoisomerase II.
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Antimicrobial: The 6-bromo substituent enhances activity against Gram-positive bacteria (e.g., S. aureus) compared to the unsubstituted analog. The halogen is believed to facilitate penetration of the bacterial cell wall.
Chemical Probe Utility
The C-Br bond is chemically active for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to use the 6-bromo scaffold as a Late-Stage Diversification point. A researcher can synthesize a library of 6-aryl-benzoxazoles from a single 6-bromo precursor.
Figure 3: SAR Logic. The 6-bromo position offers dual utility: direct biological interaction (halogen bonding) and synthetic expandability.
References
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Synthesis & SAR: Rida, S. M., et al. (2005). "Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents." European Journal of Medicinal Chemistry, 40(9), 949-959. Link
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Crystal Structure & Geometry: Belhouchet, M., et al. (2012). "Synthesis and Crystal Structure of a Benzoxazole Derivative." X-ray Structure Analysis Online, 28, 17-18. Link
- Anticancer Mechanisms: Xiang, P., et al. (2009). "Synthesis and biological evaluation of 2-aryl-6-bromobenzoxazoles as novel anticancer agents." Bioorganic & Medicinal Chemistry Letters, 19(20), 5909-5912.
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Synthetic Methodology: Li, H., et al. (2025).[4] "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." Molecules, 30(7), 1510.[4] Link
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Isotopic Data: PubChem Compound Summary for 6-Bromo-1,3-benzoxazole. Link
